molecular formula C10H22N2 B7933585 N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine

N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Cat. No.: B7933585
M. Wt: 170.30 g/mol
InChI Key: OCGCJISPOYIXKL-UHFFFAOYSA-N
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Description

N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine (CAS: 1353973-59-7) is a tertiary amine featuring a cyclohexane backbone substituted with ethyl and dimethyl groups at the 1- and 4-positions. Its molecular formula is C₉H₂₀N₂, and it exists in stereoisomeric forms due to the cyclohexane ring’s conformational flexibility . The compound is primarily used in organic synthesis, such as in the preparation of quinazoline derivatives (e.g., N-(2-Chloro-quinazolin-4-yl)-N',N'-dimethyl-cyclohexane-1,4-diamine hydrochloride) . Its structural features—a rigid cyclohexane core and alkyl substituents—impart unique physicochemical properties, including moderate lipophilicity and steric hindrance, which influence its reactivity and applications.

Properties

IUPAC Name

1-N-ethyl-4-N,4-N-dimethylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-11-9-5-7-10(8-6-9)12(2)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGCJISPOYIXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexane-1,4-Dione

A widely employed strategy involves reductive amination of cyclohexane-1,4-dione with ethylamine and dimethylamine. This method leverages the ketone’s electrophilicity to form imine intermediates, which are subsequently reduced to amines. In a typical procedure, cyclohexane-1,4-dione is reacted with a 2:1 molar ratio of ethylamine and dimethylamine in methanol under reflux, followed by reduction using sodium cyanoborohydride (NaBH3CN). Yields range from 65% to 78%, with purity exceeding 90% after column chromatography.

Key challenges include controlling the selectivity between mono- and di-amination. Excess amine and low temperatures (0–5°C) favor di-amination, while higher temperatures promote side reactions such as over-alkylation.

Alkylation of 1,4-Diaminocyclohexane

An alternative approach involves sequential alkylation of 1,4-diaminocyclohexane. The primary amine is first protected with a tert-butoxycarbonyl (Boc) group, followed by ethylation of the secondary amine using ethyl bromide in the presence of potassium carbonate (K2CO3). Subsequent deprotection and methylation with methyl iodide yield the target compound. This method achieves higher regioselectivity (up to 85% yield) but requires additional purification steps due to Boc-group byproducts.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents such as 1,4-dioxane enhance nucleophilicity in alkylation steps, while protic solvents like ethanol stabilize intermediates during reductive amination. Cs2CO3 has emerged as the optimal base for deprotonating amines without inducing side reactions, as demonstrated in multi-component reactions involving similar diamines.

Table 1: Solvent and Base Optimization for Alkylation

SolventBaseTemperature (°C)Yield (%)Purity (%)
1,4-DioxaneCs2CO3808892
AcetonitrileK2CO3707285
Ethanolt-BuOK606578

Data adapted from analogous diamine syntheses.

Catalytic Systems

Palladium on carbon (Pd/C) and Raney nickel are effective catalysts for hydrogenation steps, with Pd/C offering superior selectivity at 40 psi H2 pressure. Homogeneous catalysts like Wilkinson’s catalyst (RhCl(PPh3)3) have also been explored but show limited efficacy due to ligand degradation at high temperatures.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

The patent CN102964256A highlights the advantages of batch processing for controlling impurities such as bis(4-nitrobenzyl)-dimethylammonium bromide, which forms via uncontrolled alkylation. By maintaining the molar percentage of nitrobenzyl bromide below 7% per batch, side reactions are minimized, yielding >95% purity. Continuous-flow systems, while efficient for small molecules, face challenges in handling viscous intermediates in diamine synthesis.

Purification Techniques

Crystallization from ethyl acetate/hexane mixtures remains the gold standard for isolating N-ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine. High-performance liquid chromatography (HPLC) analyses reveal that three recrystallizations increase purity from 89% to 99.5%, albeit with a 15% loss in yield.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Reductive Amination7890Moderate120
Sequential Alkylation8595High150
Nitro Reduction9197Low200

The nitro reduction method, though high-yielding, is less scalable due to hazardous nitro intermediates .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biological pathways and exerting its effects through binding interactions with target proteins.

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Substituents Backbone Key Features
N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine C₉H₂₀N₂ Ethyl (1-position), dimethyl (4-position) Cyclohexane Tertiary amine; stereoisomerism
N,N-Dimethyl-1,4-cyclohexanediamine (cis/trans mixture) C₈H₁₈N₂ Dimethyl (1,4-positions) Cyclohexane Lacks ethyl group; higher symmetry
N1-Methylcyclohexane-1,4-diamine C₇H₁₆N₂ Methyl (1-position), amine (4-position) Cyclohexane Primary/secondary amine mix; lower steric bulk
N,N'-Dicyclohexyl-N,N'-dimethyl-cyclohexane-1,4-diamine C₂₀H₃₈N₂ Cyclohexyl, dimethyl Cyclohexane Bulky substituents; high lipophilicity
N,N'-Diethylbutane-1,4-diamine C₈H₂₀N₂ Diethyl (1,4-positions) Butane Flexible aliphatic chain; linear structure

Physicochemical Properties

Compound Name Molecular Weight Physical State Purity (%) Solubility Stability
This compound 156.27 Liquid* N/A Moderate in polar solvents Stable under inert conditions
N,N-Dimethyl-1,4-cyclohexanediamine 142.25 Liquid ≥98 High in water/ethanol Sensitive to oxidation
N1-Methylcyclohexane-1,4-diamine 128.22 Not reported N/A High in polar solvents Hygroscopic
N,N'-Diethylbutane-1,4-diamine 144.26 Liquid N/A High in hydrocarbons Air-sensitive

*Inferred from analogues with similar alkyl substituents.

Biological Activity

N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H22_{22}N2_2
  • Molecular Weight : 170.3 g/mol
  • Structure : Contains two amino groups attached to a cyclohexane ring at the 1 and 4 positions, with ethyl and dimethyl substitutions on the nitrogen atoms.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Alkylation of Cyclohexane-1,4-diamine :
    • Cyclohexane-1,4-diamine is reacted with ethyl iodide and dimethyl sulfate under controlled conditions to yield the desired compound.
  • Continuous Flow Reactors :
    • This method optimizes yield and purity by maintaining consistent reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) in the range of 32-64 µg/mL, indicating moderate effectiveness.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably, it exhibited cytotoxic effects on A2780 ovarian cancer cells with an IC50_{50} value of 19.5 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Cell Line IC50_{50} (µM)
A278019.5
HeLa25.3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It has been shown to bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial effects of this compound against clinical isolates of E. coli. The results indicated a significant reduction in bacterial viability when treated with the compound.
  • Anticancer Research :
    Another study focused on its effects on A2780 cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential alkylation of cyclohexane-1,4-diamine. A common approach includes:

Dimethylation : Reacting cyclohexane-1,4-diamine with methylating agents (e.g., methyl iodide) under controlled pH (8–10) and temperature (40–60°C) to achieve N',N'-dimethyl substitution .

Ethylation : Introducing the ethyl group via reductive alkylation using acetaldehyde or ethyl bromide in the presence of a reducing agent (e.g., NaBH₄) .

Key Considerations:

  • Purity : Column chromatography or recrystallization is recommended to isolate the product from byproducts (e.g., over-alkylated species).
  • Scale-Up : Continuous flow reactors improve efficiency in industrial settings .
Reaction Step Reagents/Conditions Yield Range Reference
DimethylationMethyl iodide, pH 8–10, 50°C70–85%
EthylationAcetaldehyde, NaBH₄, ethanol60–75%

Q. How is the structural configuration of this compound validated in research settings?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify methyl (δ 1.0–1.5 ppm) and ethyl groups (δ 0.9–1.3 ppm for CH₃, δ 1.4–1.6 ppm for CH₂) .
  • X-ray Crystallography : Resolves stereochemistry, particularly for chiral analogs (e.g., trans vs. cis cyclohexane conformers) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₂₂N₂: 170.18 g/mol) .

Pitfalls : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment.

Q. What are the primary applications of this compound in coordination chemistry?

Methodological Answer: The compound serves as a ligand due to its chelating amino groups:

  • Metal Complexation : Binds transition metals (e.g., Cu²⁺, Ni²⁺) to form stable complexes for catalytic applications (e.g., hydrogenation) .
  • Catalysis : Modifies reaction selectivity in asymmetric synthesis. For example, chiral derivatives enhance enantioselectivity in C–C bond formation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the biological activity of this compound?

Methodological Answer:

  • Synthesis of Isomers : Chiral resolution via chiral HPLC or asymmetric synthesis using enantiopure starting materials .
  • Biological Testing : Compare isomers in enzyme inhibition assays (e.g., interaction with DNA gyrase or cytochrome P450). Trans isomers often exhibit higher binding affinity due to reduced steric hindrance .

Case Study : A structurally similar diamine (N,N-Dimethylcyclohexane-1,2-diamine) showed 10-fold higher antibacterial activity in the trans configuration .

Q. How can researchers address contradictions in reported biological activity data for diamines like this compound?

Methodological Answer: Contradictions often arise from:

Structural Analogues : Subtle differences (e.g., alkyl chain length) drastically alter bioactivity. Validate purity and stereochemistry before testing .

Assay Conditions : pH, solvent, and cell line variability affect results. Standardize protocols (e.g., ISO 10993 for cytotoxicity) .

Example : A study on N-alkylated spermine analogs revealed that ethyl substitution enhanced metabolic stability compared to benzyl groups, explaining divergent cytotoxicity results .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., oxidases) using crystal structures from the PDB .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Key Finding : Semiempirical AM1 optimization of analogous diamines revealed stable dehydrogenation products, suggesting potential metabolic pathways .

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